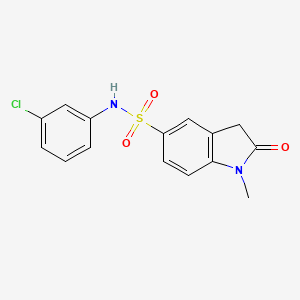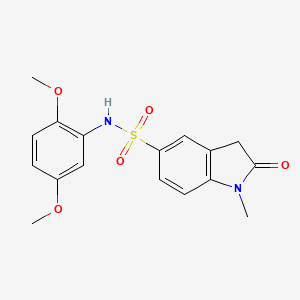
N-(3-CHLOROPHENYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE
Übersicht
Beschreibung
N-(3-CHLOROPHENYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a 3-chlorophenyl group, a methyl group, an oxoindoline moiety, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE typically involves the reaction of 3-chloroaniline with 1-methyl-2-oxoindoline-5-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can help in identifying the most efficient conditions for large-scale production. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-CHLOROPHENYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different substituents replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
N-(3-CHLOROPHENYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(3-CHLOROPHENYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking the catalytic process. It may also interact with cellular receptors, leading to changes in signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chlorophenyl)piperazine: A compound with similar structural features but different biological activities.
3-chlorophenylhydrazine: Another compound with a 3-chlorophenyl group, used in different chemical reactions.
N-(3-chlorophenyl)nicotinamide: A nicotinamide derivative with potential biological applications.
Uniqueness
N-(3-CHLOROPHENYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its potential medicinal applications, as it can interact with various biological targets in a specific manner.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-1-methyl-2-oxo-3H-indole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-18-14-6-5-13(7-10(14)8-15(18)19)22(20,21)17-12-4-2-3-11(16)9-12/h2-7,9,17H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNZSPJBLJAWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-FLUOROPHENYL)-3-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}PROPANAMIDE](/img/structure/B4325097.png)


![7-(4-chlorophenyl)-3-(2-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4325124.png)
![3-(2-fluorophenyl)-7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4325130.png)
![ethyl 4-(3,4-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4325137.png)
![4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4325141.png)
![5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE](/img/structure/B4325142.png)




![4-[(4-METHOXYANILINO)CARBONYL]-2,3-DIPHENYLTETRAHYDRO-5-ISOXAZOLECARBOXYLIC ACID](/img/structure/B4325180.png)
